molecular formula C16H10Cl2N2O2 B12912904 (3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate CAS No. 89517-12-4

(3,7-Dichloroquinolin-8-yl)methyl pyridine-3-carboxylate

Cat. No.: B12912904
CAS No.: 89517-12-4
M. Wt: 333.2 g/mol
InChI Key: HJLHEFPKVYFWRB-UHFFFAOYSA-N
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Description

(3,7-Dichloroquinolin-8-yl)methyl nicotinate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,7-Dichloroquinolin-8-yl)methyl nicotinate typically involves the reaction of 3,7-dichloroquinoline with nicotinic acid or its derivatives. One common method involves the esterification of nicotinic acid with (3,7-dichloroquinolin-8-yl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3,7-Dichloroquinolin-8-yl)methyl nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,7-Dichloroquinolin-8-yl)methyl nicotinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl nicotinate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication and repair, leading to its antimicrobial and anticancer effects. The compound may also interact with cellular receptors and signaling pathways, modulating inflammatory responses and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,7-Dichloroquinolin-8-yl)methyl nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoline and nicotinate moieties makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89517-12-4

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

(3,7-dichloroquinolin-8-yl)methyl pyridine-3-carboxylate

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-6-10-3-4-14(18)13(15(10)20-8-12)9-22-16(21)11-2-1-5-19-7-11/h1-8H,9H2

InChI Key

HJLHEFPKVYFWRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl

Origin of Product

United States

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